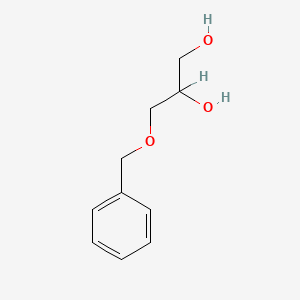

3-(苄氧基)丙烷-1,2-二醇

描述

3-(Benzyloxy)propane-1,2-diol is an organic compound that has garnered attention for its potential applications in various fields of chemistry and material science. Research into its properties and reactions aims to uncover new uses and synthesis methods.

Synthesis Analysis

The synthesis of 3-(Benzyloxy)propane-1,2-diol and its derivatives often involves reactions that introduce benzyloxy functional groups into propane diol compounds. For example, the synthesis and characterization of benzyloxy-functionalized diiron 1,3-propanedithiolate complexes relevant to the active site of [FeFe]-hydrogenases highlight the methods for introducing benzyloxy groups and the subsequent chemical characterization of these complexes (Song et al., 2012).

科学研究应用

环丙烷基手柄的合成

该化合物用于合成环丙烷基手柄,用于制备 2,3-亚甲基氨基酸 {svg_1}。这些氨基酸在生物化学和分子生物学领域很重要。

手性构建块

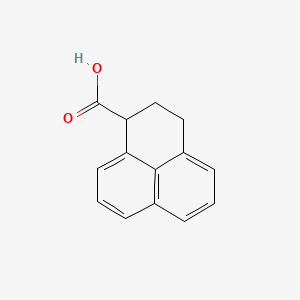

3-(苄氧基)丙烷-1,2-二醇可作为合成岩藻烯的 chiral 构建块 {svg_2}。岩藻烯是一类天然产物,已被证明具有良好的生物活性。

3. 具有生物学意义的磷脂类似物的合成 该化合物还用于合成具有生物学意义的磷脂类似物 {svg_3}。这些类似物在研究细胞膜的结构和功能方面至关重要。

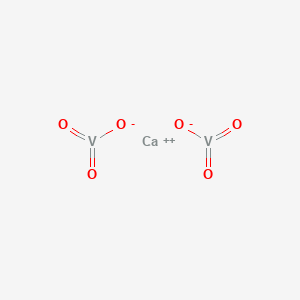

4. 配体交换胶束电动毛细管色谱分离对映异构体 3-(苄氧基)丙烷-1,2-二醇通过使用硼酸根阴离子作为中心离子进行配体交换胶束电动毛细管色谱分离对映异构体 {svg_4}。此过程在分析化学领域很重要。

毛细管电泳对映体分离

该化合物用于使用不同的 β-环糊精衍生物和硼酸进行邻位二醇的毛细管电泳对映体分离 {svg_5}。这是手性化合物分离中的重要应用。

分子动力学模拟

3-(苄氧基)丙烷-1,2-二醇可用于分子动力学模拟 {svg_6}。这些模拟对于理解分子的行为及其相互作用至关重要。

属性

IUPAC Name |

3-phenylmethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCIBYRXSHRIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4799-67-1 | |

| Record name | 3-(Benzyloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-benzyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Benzylglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What are the advantages of using Zeolite Socony Mobil-5 (ZSM-5) as a catalyst in the synthesis of 3-(Benzyloxy)propane-1,2-diol?

A: Research indicates that ZSM-5 exhibits superior selectivity compared to other acid catalysts like sulfuric acid, heteropoly acids, and Nafion(R) in the synthesis of 3-(Benzyloxy)propane-1,2-diol from glycerol and benzyl alcohol. [] Specifically, using ZSM-5 leads to a higher yield of the desired 3-(benzyloxy)propane-1,2-diol isomer and minimizes the formation of the 2-benzyloxy isomer. [] This selectivity is crucial for downstream applications where isomeric purity is essential.

Q2: How can 3-(Benzyloxy)propane-1,2-diol be used in the synthesis of antiviral compounds?

A: 3-(Benzyloxy)propane-1,2-diol serves as a valuable chiral building block in the synthesis of (S)-HPMPA, a potent antiviral agent. [] The synthesis involves a multi-step process, starting with the selective tritylation of the primary alcohol of 3-(Benzyloxy)propane-1,2-diol. [] This is followed by alkylation, detritylation, tosylation, and coupling with sodium adeninate to afford protected (S)-HPMPA. [] Finally, global deprotection yields the target compound, (S)-HPMPA. []

Q3: What are the potential applications of 3-(Benzyloxy)propane-1,2-diol beyond antiviral synthesis?

A: While its use as a chiral building block for antiviral synthesis is prominent, [] 3-(Benzyloxy)propane-1,2-diol holds potential in various other fields. Its structure, containing both hydrophilic (hydroxyl groups) and hydrophobic (benzyl group) moieties, suggests potential applications in areas like surfactant chemistry, polymer chemistry (as a monomer or building block), and as a potential intermediate in the synthesis of other valuable chemicals. Further research is necessary to fully explore and harness these potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)

![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)

![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)